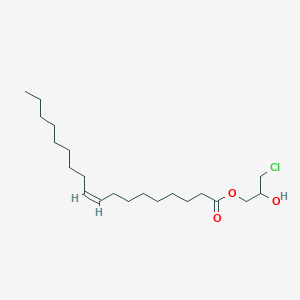

1-Oleoyl-3-chloropropanediol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-oleoyl-3-chloropropanediol involves chemical reactions starting from oleic acid and 1,3-propanediol, using catalysts such as p-toluene sulfonic acid under specific conditions to achieve high yields and purity (Mao Li-xin, 2007). Another method involves the enzymatic synthesis of similar structured triglycerides, highlighting the role of lipase catalysis in achieving high yields and purity, especially for compounds of nutritional importance like 1,3-oleoyl-2-palmitoylglycerol (U. Schmid et al., 1999).

Wissenschaftliche Forschungsanwendungen

Food Science and Safety :

- A study by Zhou Hongru et al. (2014) developed a new High-Performance Liquid Chromatography (HPLC) method for accurately measuring 3-chloropropane-1,2-diol fatty acid esters, like 1-Oleoyl-3-chloropropanediol, in oils and fats without the need for derivatization treatment. This method offers a reliable way to analyze these esters in oil samples (Zhou, Jin, Wang, & Xu, 2014).

- Esters of 3-chloropropane-1,2-diol (3-CPD) like 1-Oleoyl-3-chloropropanediol have been identified in various foods, especially in refined edible oils. Their toxicological significance and potential dietary intake contributions are areas of ongoing research. Hamlet et al. (2011) discussed the formation and occurrence of these esters in food and the assumptions made about their impacts (Hamlet et al., 2011).

Chemistry and Industrial Applications :

- A study by Müller and Ghanem (2004) demonstrated the use of Rh(II)-catalyzed enantioselective cyclopropanation in olefins with dimethyl malonate and iodosylbenzene, providing up to 90% enantioselectivity for certain compounds. This research is relevant for the synthesis of various chemical compounds, including those related to 1-Oleoyl-3-chloropropanediol (Müller & Ghanem, 2004).

Toxicology :

- The toxicological properties of compounds like 1-Oleoyl-3-chloropropanediol have been explored. Bell et al. (1999) studied the acute pathology of similar fatty acid anilides in mice, noting effects such as weight loss, lung damage, and blood eosinophilia. This study indicates the potential health impacts of certain chloropropanediol esters (Bell, Sander, Kuntze, & Chatelain, 1999).

Environmental Impact and Biotechnology :

- Genetically engineered microorganisms have been explored for their potential to produce higher yields of compounds like 1,3-propanediol from glycerol, an advancement that offers environmentally friendly alternatives to chemical methods. This research by Yang et al. (2018) highlights the use of biotechnology in the production of related compounds (Yang et al., 2018).

Analytical Techniques :

- Techniques for the detection and quantification of chloropropanediol esters in various substances have been developed. For instance, Kissa (1992) presented a method for accurately determining 3-chloropropanediol by gas chromatography, even in the presence of solvents containing ketones (Kissa, 1992).

Safety And Hazards

Zukünftige Richtungen

1-Oleoyl-3-chloropropanediol is a product in the category of 3-Chloropropanediols (3-MCPD) . It has facilitated the synthesis of diverse compounds, exploration into enzyme inhibition mechanisms, and investigations of cell signaling pathways . Future research may focus on its potential applications in these areas.

Eigenschaften

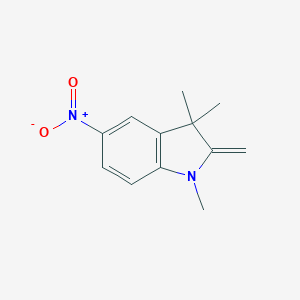

IUPAC Name |

(3-chloro-2-hydroxypropyl) (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUYTVRTHVOZHT-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oleoyl-3-chloropropanediol | |

CAS RN |

10311-82-7 | |

| Record name | 1-Oleoyl-3-chloropropanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010311827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-OLEOYL-3-CHLOROPROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME300L04PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B](/img/structure/B16608.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16610.png)

![(4R,6R)-6-[2-[2-(4-Fluorophenyl)-4-[[(4-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester](/img/structure/B16613.png)

![tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16614.png)

![Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B16630.png)

![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)